molecular formula C22H29NO3S B12301770 3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate CAS No. 31149-47-0

3-(10,10-Dimethyl-9(10H)-anthrylidene)propyl(dimethyl)ammonium methanesulphonate

Cat. No.: B12301770
CAS No.: 31149-47-0
M. Wt: 387.5 g/mol
InChI Key: LXKCTBYAJVUILB-UHFFFAOYSA-N
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Description

3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a dimethyl-anthracene core linked to a propyl(dimethyl)ammonium group, and is further stabilized by a methanesulfonate counterion. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE involves multiple steps, starting with the preparation of the anthracene core. The key intermediate, 9,10-dimethyl-9,10-ethanoanthracene, is synthesized through a series of reactions involving bromination and amination . The final step involves the quaternization of the propyl(dimethyl)ammonium group and the addition of the methanesulfonate counterion . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE undergoes various chemical reactions, including:

Scientific Research Applications

3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(10,10-DIMETHYL-9(10H)-ANTHRYLIDENE)PROPYL(DIMETHYL)AMMONIUM METHANESULFONATE involves its interaction with specific molecular targets. The compound’s aromatic core allows it to intercalate into DNA, affecting gene expression and cellular processes. Additionally, its ability to generate reactive oxygen species under light exposure makes it useful in photodynamic therapy .

Properties

CAS No.

31149-47-0

Molecular Formula

C22H29NO3S

Molecular Weight

387.5 g/mol

IUPAC Name

3-(10,10-dimethylanthracen-9-ylidene)propyl-dimethylazanium;methanesulfonate

InChI

InChI=1S/C21H25N.CH4O3S/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;1-5(2,3)4/h5-8,10-14H,9,15H2,1-4H3;1H3,(H,2,3,4)

InChI Key

LXKCTBYAJVUILB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C(=CCC[NH+](C)C)C3=CC=CC=C31)C.CS(=O)(=O)[O-]

Origin of Product

United States

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